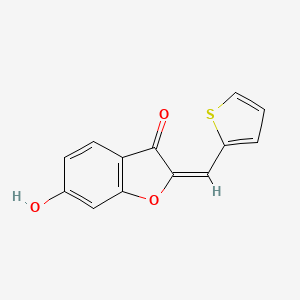
(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C13H8O3S and its molecular weight is 244.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one, with the CAS number 637753-83-4, is a synthetic compound that has garnered interest in biological research due to its potential pharmacological properties. This article examines its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₈O₃S
- Molecular Weight : 244.27 g/mol
- Structure : The compound features a benzofuran backbone with a hydroxyl group and a thienylmethylene substituent.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the areas of anticancer , antioxidant , and anti-inflammatory effects.
Anticancer Activity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.1 | Induction of apoptosis via intrinsic pathways |
| K562 | 14.9 | Cell cycle arrest and apoptosis |
| MDA-MB-361 | 25.6 | Inhibition of proliferative signaling |
The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, leading to cell death and reduced viability. The IC50 values indicate that it has comparable potency to established chemotherapeutic agents like cisplatin.
Antioxidant Activity
In vitro studies have demonstrated that this compound possesses significant antioxidant properties. It effectively scavenges free radicals, thereby reducing oxidative stress in cellular environments.
Mechanism : The compound's antioxidant activity is attributed to its ability to donate electrons to reactive oxygen species (ROS), stabilizing them and preventing cellular damage.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
- Study on HeLa Cells : A study conducted by researchers revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 15.1 µM. The study concluded that the compound triggers apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytosol.
- K562 Cell Line Investigation : Another study focused on K562 leukemia cells demonstrated an IC50 value of 14.9 µM. The findings indicated that the compound caused G0/G1 phase arrest, leading to reduced proliferation rates and enhanced apoptosis markers.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3S/c14-8-3-4-10-11(6-8)16-12(13(10)15)7-9-2-1-5-17-9/h1-7,14H/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIIBLSEONHCHJ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














